molecular formula C18H15FN2O5S B3690865 Dimethyl 5-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B3690865
M. Wt: 390.4 g/mol
InChI Key: DLXAZFWKRMPMMG-UHFFFAOYSA-N
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Description

Dimethyl 5-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a carbamothioyl group, and a benzene-1,3-dicarboxylate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with thiourea to form the carbamothioyl intermediate. This intermediate is then reacted with dimethyl benzene-1,3-dicarboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Dimethyl 5-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit proteases or kinases, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
  • Dimethyl 5-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
  • Dimethyl 5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more effective in certain applications.

Properties

IUPAC Name

dimethyl 5-[(2-fluorobenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O5S/c1-25-16(23)10-7-11(17(24)26-2)9-12(8-10)20-18(27)21-15(22)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H2,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXAZFWKRMPMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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